molecular formula C3H2F6O B108054 1,1,1,3,3,3-Hexafluoro-2-propanol-d2 CAS No. 38701-74-5

1,1,1,3,3,3-Hexafluoro-2-propanol-d2

Cat. No. B108054
Key on ui cas rn: 38701-74-5
M. Wt: 170.05 g/mol
InChI Key: BYEAHWXPCBROCE-AWPANEGFSA-N
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Patent
US07732647B2

Procedure details

The steps of combining the crude sevoflurane with water in an amount sufficient to produce a multiphase mixture comprising an aqueous phase and a sevoflurane phase, contacting the aqueous phase and the sevoflurane phase with each other under conditions and for a time sufficient to extract at least a portion of the HFIP from the sevoflurane phase into the aqueous phase, and separating the phases of the multiphase mixture without fractional distillation, may, if necessary, be repeated. Purified sevoflurane comprising an acceptable amount of HFIP is then isolated. The removal of HFIP from the crude sevoflurane occurs without contacting the crude sevoflurane with an aqueous basic solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([F:12])[O:2][CH:3]([C:8]([F:11])([F:10])[F:9])[C:4]([F:7])([F:6])[F:5]>O>[CH2:1]([F:12])[O:2][CH:3]([C:4]([F:7])([F:5])[F:6])[C:8]([F:9])([F:11])[F:10].[CH:3]([OH:2])([C:8]([F:11])([F:10])[F:9])[C:4]([F:7])([F:6])[F:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC(C(F)(F)F)C(F)(F)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC(C(F)(F)F)C(F)(F)F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce a multiphase mixture
EXTRACTION
Type
EXTRACTION
Details
the sevoflurane phase with each other under conditions and for a time sufficient to extract at least a portion of the HFIP from the sevoflurane phase into the aqueous phase
CUSTOM
Type
CUSTOM
Details
separating the phases of the multiphase mixture
DISTILLATION
Type
DISTILLATION
Details
without fractional distillation

Outcomes

Product
Name
Type
product
Smiles
C(OC(C(F)(F)F)C(F)(F)F)F
Name
Type
product
Smiles
C(C(F)(F)F)(C(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07732647B2

Procedure details

The steps of combining the crude sevoflurane with water in an amount sufficient to produce a multiphase mixture comprising an aqueous phase and a sevoflurane phase, contacting the aqueous phase and the sevoflurane phase with each other under conditions and for a time sufficient to extract at least a portion of the HFIP from the sevoflurane phase into the aqueous phase, and separating the phases of the multiphase mixture without fractional distillation, may, if necessary, be repeated. Purified sevoflurane comprising an acceptable amount of HFIP is then isolated. The removal of HFIP from the crude sevoflurane occurs without contacting the crude sevoflurane with an aqueous basic solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([F:12])[O:2][CH:3]([C:8]([F:11])([F:10])[F:9])[C:4]([F:7])([F:6])[F:5]>O>[CH2:1]([F:12])[O:2][CH:3]([C:4]([F:7])([F:5])[F:6])[C:8]([F:9])([F:11])[F:10].[CH:3]([OH:2])([C:8]([F:11])([F:10])[F:9])[C:4]([F:7])([F:6])[F:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC(C(F)(F)F)C(F)(F)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC(C(F)(F)F)C(F)(F)F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce a multiphase mixture
EXTRACTION
Type
EXTRACTION
Details
the sevoflurane phase with each other under conditions and for a time sufficient to extract at least a portion of the HFIP from the sevoflurane phase into the aqueous phase
CUSTOM
Type
CUSTOM
Details
separating the phases of the multiphase mixture
DISTILLATION
Type
DISTILLATION
Details
without fractional distillation

Outcomes

Product
Name
Type
product
Smiles
C(OC(C(F)(F)F)C(F)(F)F)F
Name
Type
product
Smiles
C(C(F)(F)F)(C(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07732647B2

Procedure details

The steps of combining the crude sevoflurane with water in an amount sufficient to produce a multiphase mixture comprising an aqueous phase and a sevoflurane phase, contacting the aqueous phase and the sevoflurane phase with each other under conditions and for a time sufficient to extract at least a portion of the HFIP from the sevoflurane phase into the aqueous phase, and separating the phases of the multiphase mixture without fractional distillation, may, if necessary, be repeated. Purified sevoflurane comprising an acceptable amount of HFIP is then isolated. The removal of HFIP from the crude sevoflurane occurs without contacting the crude sevoflurane with an aqueous basic solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([F:12])[O:2][CH:3]([C:8]([F:11])([F:10])[F:9])[C:4]([F:7])([F:6])[F:5]>O>[CH2:1]([F:12])[O:2][CH:3]([C:4]([F:7])([F:5])[F:6])[C:8]([F:9])([F:11])[F:10].[CH:3]([OH:2])([C:8]([F:11])([F:10])[F:9])[C:4]([F:7])([F:6])[F:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC(C(F)(F)F)C(F)(F)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC(C(F)(F)F)C(F)(F)F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce a multiphase mixture
EXTRACTION
Type
EXTRACTION
Details
the sevoflurane phase with each other under conditions and for a time sufficient to extract at least a portion of the HFIP from the sevoflurane phase into the aqueous phase
CUSTOM
Type
CUSTOM
Details
separating the phases of the multiphase mixture
DISTILLATION
Type
DISTILLATION
Details
without fractional distillation

Outcomes

Product
Name
Type
product
Smiles
C(OC(C(F)(F)F)C(F)(F)F)F
Name
Type
product
Smiles
C(C(F)(F)F)(C(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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